5-(1-Boc-4,4-difluoro-3-piperidyl)pyridin-2(1H)-one

Physicochemical profiling pKa modulation Drug-likeness optimization

5-(1-Boc-4,4-difluoro-3-piperidyl)pyridin-2(1H)-one is a synthetic, Boc-protected, gem-difluorinated piperidine-pyridinone hybrid building block (MW ~326.3 g/mol, formula C15H20F2N2O3). It combines the hydrogen-bonding capacity of the pyridin-2(1H)-one tautomer with the conformational bias and reduced basicity imparted by the 4,4-difluoro motif on the piperidine ring, while the Boc group provides orthogonal nitrogen protection for downstream synthetic elaboration.

Molecular Formula C15H20F2N2O3
Molecular Weight 314.33 g/mol
Cat. No. B13700347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1-Boc-4,4-difluoro-3-piperidyl)pyridin-2(1H)-one
Molecular FormulaC15H20F2N2O3
Molecular Weight314.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C(C1)C2=CNC(=O)C=C2)(F)F
InChIInChI=1S/C15H20F2N2O3/c1-14(2,3)22-13(21)19-7-6-15(16,17)11(9-19)10-4-5-12(20)18-8-10/h4-5,8,11H,6-7,9H2,1-3H3,(H,18,20)
InChIKeyYZOKVQJGCKPDMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(1-Boc-4,4-difluoro-3-piperidyl)pyridin-2(1H)-one: A Fluorinated Pyridinone-Piperidine Building Block for Medicinal Chemistry Procurement


5-(1-Boc-4,4-difluoro-3-piperidyl)pyridin-2(1H)-one is a synthetic, Boc-protected, gem-difluorinated piperidine-pyridinone hybrid building block (MW ~326.3 g/mol, formula C15H20F2N2O3) [1]. It combines the hydrogen-bonding capacity of the pyridin-2(1H)-one tautomer with the conformational bias and reduced basicity imparted by the 4,4-difluoro motif on the piperidine ring, while the Boc group provides orthogonal nitrogen protection for downstream synthetic elaboration [2]. This compound serves as an advanced intermediate in fragment-based drug discovery (FBDD) and structure-activity relationship (SAR) exploration programs, particularly where modulation of piperidine basicity, metabolic stability, and three-dimensionality is critical [3].

Why 5-(1-Boc-4,4-difluoro-3-piperidyl)pyridin-2(1H)-one Cannot Be Replaced by Non-Fluorinated or Mono-Fluorinated Piperidine Analogs


Substituting this specific 4,4-difluoropiperidine-pyridinone hybrid with a non-fluorinated piperidine or a mono-fluoro analog introduces functionally meaningful physicochemical penalties that cascade through downstream ADMET and conformational properties. Systematic studies demonstrate that gem-difluorination at the piperidine 4-position reduces the pKa of the piperidine nitrogen by approximately 3.1–3.5 log units relative to the parent piperidine (pKa ~11.0 vs. ~8.2 for 4,4-difluoropiperidine) [1]. This ΔpKa directly alters the ionization state at physiological pH, influencing membrane permeability, hERG channel affinity, and lysosomal trapping potential [2]. Furthermore, the 4,4-difluoro motif enforces a distinct conformational preference—shifting the ring equilibrium and rigidifying the scaffold—compared to non-fluorinated or regioisomeric fluorinated piperidines, which exhibit different spatial presentations of the pyridinone pharmacophore [3]. The Boc group additionally provides acid-labile protection that is essential for orthogonal synthetic strategies, and its removal yields the free amine with properties fundamentally divergent from a permanently alkylated analog. For procurement decisions, these differences mean that generic substitution risks invalidating SAR hypotheses, altering lead-likeness parameters, and compromising the predictive value of fragment screening campaigns.

Quantitative Differentiation Evidence: 5-(1-Boc-4,4-difluoro-3-piperidyl)pyridin-2(1H)-one vs. Closest Analogs


Piperidine Basicity (pKa) Reduction: 4,4-Difluoro vs. Non-Fluorinated Piperidine Core

The 4,4-difluoro substitution on the piperidine ring of this building block markedly reduces the basicity of the piperidine nitrogen center. Based on systematic experimental measurements on the core 4,4-difluoropiperidine scaffold by Melnykov et al., the ΔpKa between piperidine (pKa ~10.9–11.2) and 4,4-difluoropiperidine (pKa ~7.8–8.2, experimentally measured and predicted) is approximately 3.1 log units [1]. This represents an approximately 1,000-fold reduction in the protonated fraction at physiological pH (7.4), directly governed by the electron-withdrawing inductive effect of the gem-difluoro group transmitted through the sigma-bond framework . In comparison, mono-fluorination at the 4-position yields a ΔpKa of only ~1.5–1.8 log units, demonstrating that the gem-difluoro motif provides a non-linear, supra-additive effect on basicity attenuation [1]. When this 4,4-difluoropiperidine core is elaborated via the pyridin-2(1H)-one attachment at the 3-position, the basicity of the piperidine nitrogen remains substantially lowered relative to the non-fluorinated analog 5-(1-Boc-3-piperidyl)pyridin-2(1H)-one, which lacks the fluorine-induced pKa shift.

Physicochemical profiling pKa modulation Drug-likeness optimization

Intrinsic Microsomal Metabolic Stability: 4,4-Difluoropiperidine Core vs. Standard Piperidine

The gem-difluoro substitution confers enhanced resistance to oxidative metabolism on the piperidine ring. The C–F bond dissociation energy (~485 kJ/mol) exceeds that of the corresponding C–H bond, rendering the 4-position metabolically inert to cytochrome P450-mediated hydroxylation . Vendor-supplied comparative data for 4,4-difluoropiperidine hydrochloride indicates a metabolic half-life (t1/2) of 6.7 hours in a standard human liver microsome assay, representing a 3.2-fold improvement over standard piperidine hydrochloride (t1/2 = 2.1 hours) . Additionally, the systematic study by Melnykov et al. demonstrated that difluorinated piperidine derivatives consistently exhibit high metabolic stability in intrinsic microsomal clearance (CLint) measurements, with the 4,4-difluoro substitution pattern being particularly effective at blocking the primary metabolic soft spot at the piperidine 4-position [1]. For the target compound, the presence of the pyridin-2(1H)-one ring and the Boc protecting group introduces additional metabolic soft spots; however, the 4,4-difluoro motif on the piperidine core provides a metabolic shield at the ring position most susceptible to oxidative attack, a feature absent in the non-fluorinated analog 5-(1-Boc-3-piperidyl)pyridin-2(1H)-one.

Metabolic stability Intrinsic clearance Pharmacokinetics

Lipophilicity (LogP) Modulation: 4,4-Difluoropiperidine Core vs. Piperidine

Fluorination of the piperidine ring modulates lipophilicity in a context-dependent manner. Vendor comparative data indicates that 4,4-difluoropiperidine hydrochloride exhibits a LogP of 1.2, compared to a LogP of 0.3 for standard piperidine hydrochloride . This 0.9 log unit increase represents a roughly 8-fold greater partitioning into octanol, which can enhance passive membrane permeability while still maintaining favorable aqueous solubility characteristics [1]. The ZINC15 database records a calculated logP of 1.87 for the elaborated Boc-protected pyridinone scaffold, reflecting the additive lipophilic contributions of the Boc group and the pyridinone ring [2]. Importantly, Melnykov et al. demonstrated that both pKa and LogP values of fluorinated piperidines are considerably influenced by conformational preferences, with the 4,4-difluoro substitution pattern producing a distinctive facially polarized electronic distribution that modulates lipophilicity independently of simple additive fragment contributions [1]. The non-fluorinated analog 5-(1-Boc-3-piperidyl)pyridin-2(1H)-one is expected to have a lower LogP due to the absence of the lipophilic fluorine atoms, potentially limiting its passive membrane permeability relative to the difluorinated target compound.

Lipophilicity LogP Permeability Drug-likeness

hERG Cardiac Toxicity Risk Attenuation via Reduced Piperidine Basicity

The chemoinformatic analysis by Le Roch et al. (2024) on a library of fluorinated piperidine fragments established a direct correlation between fluorine-lowered piperidine basicity (pKa reduction) and reduced affinity for the hERG potassium channel [1]. The study demonstrated that fluorination at positions proximal to the nitrogen center substantially lowers the calculated pKa values, which in turn is predictive of lower hERG channel blockade propensity—a leading cause of drug-induced QT prolongation and cardiotoxicity [1]. The 4,4-difluoro substitution pattern, by reducing pKa by approximately 3.1 log units relative to the non-fluorinated parent, shifts the ionization equilibrium such that a significantly smaller fraction of the piperidine nitrogen exists in the positively charged (protonated) state at pH 7.4 [2]. Since the pharmacophore for hERG binding typically involves a cationic amine center engaging in a cation-π interaction with aromatic residues in the channel pore, the reduced protonation directly translates to lower predicted hERG affinity [3]. For the target compound, this intrinsic hERG attenuation advantage is absent in the non-fluorinated analog 5-(1-Boc-3-piperidyl)pyridin-2(1H)-one and is only partially realized in mono-fluorinated variants, where the pKa shift is approximately half the magnitude.

hERG liability Cardiotoxicity Safety pharmacology Drug design

Three-Dimensionality and Lead-Likeness: 4,4-Difluoro Scaffold vs. Flat Aromatic Analogs

The Le Roch et al. (2024) study evaluated the 'lead-likeness' and three-dimensionality of fluorinated piperidine fragments using established chemoinformatic metrics including fraction sp3 (Fsp3), number of stereogenic centers, and plane of best fit (PBF) scores [1]. The 4,4-difluoro substitution pattern, particularly when elaborated with a pyridinone or dihydropyridinone ring at the 3-position, introduces conformational bias that enhances three-dimensional character (Fsp3 = 0.57, as recorded in the ZINC15 database for related scaffolds) compared to predominantly planar, aromatic-rich building blocks [2]. The gem-difluoro motif at the piperidine 4-position creates a stereoelectronic environment that favors specific ring conformations—specifically, fluorine atoms adopting equatorial orientations in their preferred conformers—which contributes to a well-defined spatial presentation of the attached pyridin-2(1H)-one pharmacophore [3]. This conformational pre-organization is absent in the non-fluorinated analog, where the piperidine ring populates multiple low-energy conformers with lower energetic barriers for interconversion, resulting in a more flexible, less spatially defined pharmacophore presentation. Higher three-dimensionality (Fsp3 ≥ 0.45) and conformational definition are established predictors of improved clinical success rates, as they correlate with enhanced target selectivity, reduced off-target promiscuity, and more favorable physicochemical property profiles [2].

3D fragments Lead-likeness Fraction sp3 Fragment-based drug discovery

Optimal Procurement and Application Scenarios for 5-(1-Boc-4,4-difluoro-3-piperidyl)pyridin-2(1H)-one in Drug Discovery


Fragment-Based Drug Discovery Libraries Requiring High 3D Character and Reduced hERG Risk

This building block is optimally deployed in fragment libraries designed for target-based screening where three-dimensionality (Fsp3 ≥ 0.5) and intrinsic mitigation of hERG cardiotoxicity risk are prioritized. The 4,4-difluoro motif lowers the predicted pKa of the piperidine nitrogen by ~3.1 log units relative to non-fluorinated analogs, directly reducing the protonated fraction at pH 7.4 and thereby attenuating the cationic pharmacophore associated with hERG channel binding [1]. The pyridin-2(1H)-one moiety provides dual hydrogen-bond donor/acceptor functionality, enabling diverse binding interactions with target protein active sites while the Boc protecting group allows for controlled, orthogonal deprotection and subsequent elaboration—critical for fragment-to-lead optimization workflows. Fragment screening collections incorporating this compound address the growing industry demand for 'escape from flatland' building blocks with inherently more drug-like property profiles [2].

Kinase Inhibitor and CNS Drug Discovery Programs Requiring Balanced Permeability and Metabolic Stability

For CNS-targeted and kinase inhibitor lead optimization campaigns, where balancing passive permeability with metabolic stability is critical, this compound offers a favorable starting point. The enhanced metabolic stability of the 4,4-difluoropiperidine core (3.2-fold longer t1/2 vs. standard piperidine, as shown in comparative human liver microsome data ) reduces oxidative clearance at the piperidine 4-position. The intermediate LogP range (1.2–1.9) positions derived compounds favorably for blood-brain barrier penetration while avoiding the high LogP (>3.5) that is associated with poor solubility and promiscuous off-target binding [3]. The Boc group provides a versatile handle for late-stage diversification—upon deprotection, the free secondary amine can be acylated, sulfonylated, or alkylated to introduce target-specific pharmacophore elements, making this a flexible intermediate for structure-activity relationship (SAR) exploration in kinase inhibitor and GPCR-targeted projects [4].

Orexin Receptor Antagonist and Neuropharmacology Lead Generation

The 4,4-difluoropiperidine scaffold has been validated in the patent literature as a core structural motif for orexin receptor antagonists, a target class implicated in sleep disorders, addiction, and metabolic regulation [5]. The target compound's 3-substituted pyridin-2(1H)-one attachment point provides a vector for introducing aryl or heteroaryl substituents that engage the receptor's hydrophobic binding pocket, while the 4,4-difluoro motif contributes to the metabolic stability and conformational pre-organization required for sustained in vivo target engagement. Programs exploring orexin-1 and orexin-2 receptor antagonism, or other Class A GPCR targets where a basic piperidine is a recurrent pharmacophore element, can benefit from the intrinsic property advantages of this fluorinated building block over non-fluorinated or mono-fluorinated variants that lack the combination of pKa attenuation and metabolic shielding at the 4-position [6].

Synthetic Methodology Development and PROTAC Linker Chemistry

The orthogonal protection strategy (Boc on piperidine nitrogen; unprotected pyridinone NH/OH) makes this compound a valuable substrate for synthetic methodology development, particularly in chemoselective coupling reactions. The pyridin-2(1H)-one ring can participate in N-alkylation, O-alkylation, or metal-catalyzed cross-coupling reactions without interference from the Boc-protected piperidine nitrogen, enabling modular assembly of more complex architectures. In PROTAC (PROteolysis TArgeting Chimera) development, where heterobifunctional molecules require precisely positioned linker attachment points, the compound's dual functional handles (Boc-protected amine and pyridinone) and the conformational rigidity imparted by the 4,4-difluoro motif provide a well-defined exit vector geometry. The improved metabolic stability of the difluoropiperidine core further benefits PROTAC molecules, which often suffer from poor pharmacokinetic profiles due to their relatively high molecular weight and aliphatic linker components .

Quote Request

Request a Quote for 5-(1-Boc-4,4-difluoro-3-piperidyl)pyridin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.